molecular formula C7H3FI2O2 B3057754 4-Fluoro-3,5-diiodobenzoic acid CAS No. 847862-87-7

4-Fluoro-3,5-diiodobenzoic acid

Cat. No.: B3057754
CAS No.: 847862-87-7
M. Wt: 391.9 g/mol
InChI Key: CVHNCPIADQEMFO-UHFFFAOYSA-N
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Description

4-Fluoro-3,5-diiodobenzoic acid is an organic compound with the molecular formula C7H3FI2O2 It is a derivative of benzoic acid, where the hydrogen atoms at the 3rd and 5th positions on the benzene ring are replaced by iodine atoms, and the hydrogen atom at the 4th position is replaced by a fluorine atom

Preparation Methods

The synthesis of 4-Fluoro-3,5-diiodobenzoic acid can be achieved through several methods. One common approach involves the iodination of 4-fluorobenzoic acid. The reaction typically uses iodine monochloride (ICl) as the iodinating agent in the presence of glacial acetic acid. The reaction mixture is heated to around 80°C to facilitate the formation of the diiodinated product . Industrial production methods may involve similar iodination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Fluoro-3,5-diiodobenzoic acid undergoes various types of chemical reactions, including:

Scientific Research Applications

4-Fluoro-3,5-diiodobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-3,5-diiodobenzoic acid involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The fluorine and iodine atoms in the compound can form strong halogen bonds with electron-rich sites on proteins and other biomolecules, modulating their activity and function. These interactions can affect various molecular pathways, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

4-Fluoro-3,5-diiodobenzoic acid can be compared with other halogenated benzoic acids, such as:

    4-Fluorobenzoic acid: Lacks the iodine atoms, making it less reactive in substitution and coupling reactions.

    3,5-Diiodobenzoic acid: Lacks the fluorine atom, which reduces its ability to form strong halogen bonds.

    4-Chloro-3,5-diiodobenzoic acid: Similar structure but with a chlorine atom instead of fluorine, which affects its reactivity and interaction with molecular targets.

The unique combination of fluorine and iodine atoms in this compound gives it distinct chemical properties and makes it a valuable compound for various applications .

Properties

IUPAC Name

4-fluoro-3,5-diiodobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FI2O2/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVHNCPIADQEMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)F)I)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FI2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70462131
Record name 4-Fluoro-3,5-diiodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847862-87-7
Record name 4-Fluoro-3,5-diiodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70462131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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